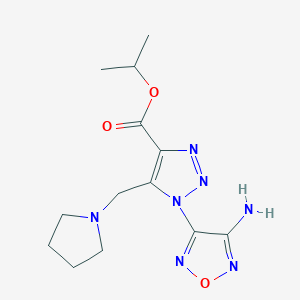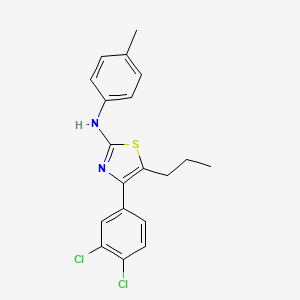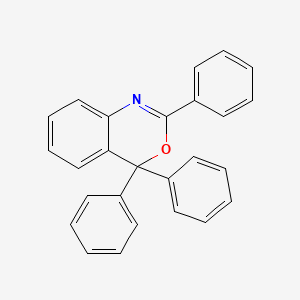![molecular formula C22H27ClN4O2 B11529712 N-benzyl-N'-{2-[4-(2-chlorobenzyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11529712.png)
N-benzyl-N'-{2-[4-(2-chlorobenzyl)piperazin-1-yl]ethyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-BENZYL-N-(2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE is a complex organic compound with a molecular formula of C22H28ClN3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-BENZYL-N-(2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine. This intermediate is then reacted with N-benzylethylenediamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N’-BENZYL-N-(2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-BENZYL-N-(2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-BENZYL-N-(2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity, leading to its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}ethyl)ethanediamide
- N-Benzyl-N-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}ethyl)ethanediamide
Uniqueness
N’-BENZYL-N-(2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 2-chlorophenyl group, in particular, may enhance its pharmacological activity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of N’-BENZYL-N-(2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H27ClN4O2 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N'-benzyl-N-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]oxamide |
InChI |
InChI=1S/C22H27ClN4O2/c23-20-9-5-4-8-19(20)17-27-14-12-26(13-15-27)11-10-24-21(28)22(29)25-16-18-6-2-1-3-7-18/h1-9H,10-17H2,(H,24,28)(H,25,29) |
InChI Key |
CHLHIBPRIVQADW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B11529630.png)
![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B11529635.png)
![3-acetyl-5-(2-chlorophenyl)-1-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11529639.png)

![3'-Ethyl 5'-methyl 2'-amino-2-oxo-6'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11529652.png)
![4-butoxy-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11529656.png)
![N,N'-hexane-1,6-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11529658.png)


![N-{(E)-[2-(heptyloxy)phenyl]methylidene}-1,3-diphenyl-1H-pyrazol-5-amine](/img/structure/B11529671.png)
![4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11529678.png)
![N'-[(2E)-butan-2-ylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11529681.png)

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B11529708.png)
